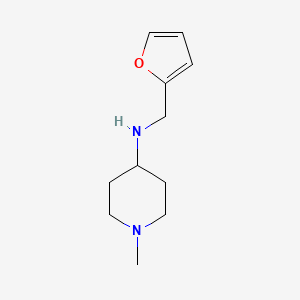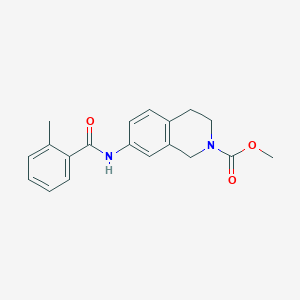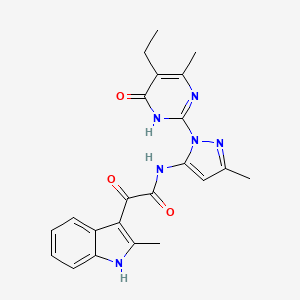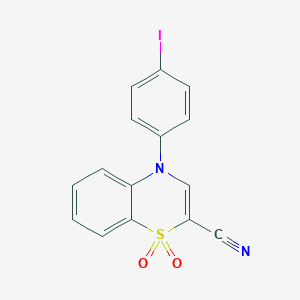
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, also known as FMPA, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile compound that can be used in a variety of synthetic methods, and has a wide range of applications in both scientific research and laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
- A study by Ojo (2012) explored the synthesis of novel analogues of methyl phenyl (piperidin-2-yl) acetate, including modifications with furan, indicating advancements in chemical synthesis techniques related to compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (B. Ojo, 2012).
Pharmacological Potential
- Raviña et al. (2000) synthesized conformationally restricted butyrophenones with structural similarities to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, showing potential as antipsychotic agents, indicating the therapeutic possibilities of similar compounds (E. Raviña et al., 2000).
Antimicrobial Properties
- Başoğlu et al. (2013) reported on the antimicrobial activities of certain azole derivatives starting from furan-2-carbohydrazide, pointing towards the antimicrobial applications of furan derivatives (Serap Başoğlu et al., 2013).
Analytical and Spectral Studies
- Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, which can provide insights into the analytical applications of compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (H. Patel, 2020).
Neuroinflammation Imaging
- A study by Horti et al. (2019) on PET imaging of microglia using compounds structurally related to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine highlights the potential of such compounds in neuroinflammation imaging (A. Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRROMOOCRNAPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2372478.png)
![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate](/img/structure/B2372483.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenoxyacetate](/img/structure/B2372493.png)
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)
